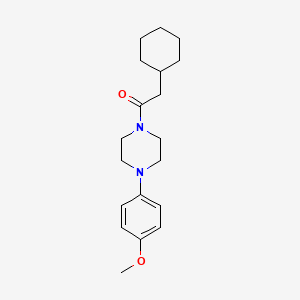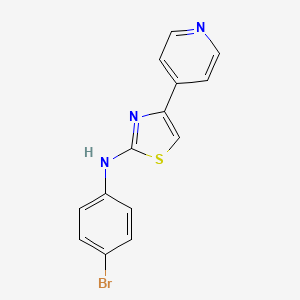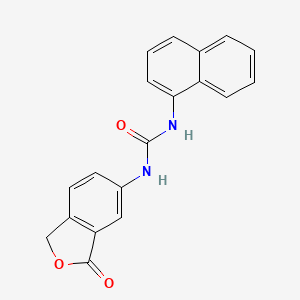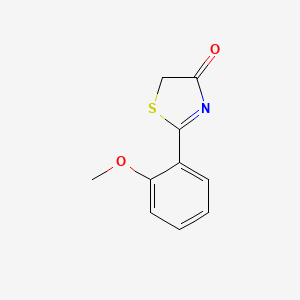
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, also known as CAPMP, is a synthetic compound that has shown potential in scientific research. It belongs to the class of piperazine derivatives and has been synthesized through a number of methods.
作用机制
The exact mechanism of action of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine may act as a serotonin reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs). This would result in increased levels of serotonin in the synaptic cleft, leading to enhanced mood and decreased symptoms of depression. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine may also act as a dopamine reuptake inhibitor, which would result in increased levels of dopamine in the brain, leading to increased locomotor activity and potential psychostimulant effects.
Biochemical and Physiological Effects:
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, indicating its potential as a modulator of the serotonergic and dopaminergic systems. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity. Furthermore, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to decrease levels of corticosterone, a stress hormone that has been implicated in the development of depression.
实验室实验的优点和局限性
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to have a number of potential applications in scientific research, including as a CNS stimulant and modulator of the serotonergic and dopaminergic systems. However, there are also limitations to the use of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine in lab experiments. For example, the exact mechanism of action is not fully understood, which may limit its potential applications. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine.
未来方向
There are a number of future directions for research on 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine. One potential direction is to further investigate the mechanism of action of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, including its potential as a serotonin and dopamine reuptake inhibitor. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, including its potential as a modulator of the serotonergic and dopaminergic systems. Furthermore, future studies could investigate the potential therapeutic applications of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, including its potential as an antidepressant or CNS stimulant.
合成方法
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been synthesized through a number of methods, including the reaction of 4-methoxyphenylpiperazine with cyclohexanone, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-methoxyphenylpiperazine with cyclohexanone, followed by reduction with sodium borohydride and acetylation with acetic anhydride. Both methods have been reported to yield 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine in good yields and high purity.
科学研究应用
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential as a central nervous system (CNS) stimulant. It has been shown to increase locomotor activity in mice and rats, indicating its potential as a psychostimulant. In addition, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been shown to have antidepressant-like effects in animal models of depression. Furthermore, 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential as a modulator of the serotonergic system, which plays a crucial role in mood regulation.
属性
IUPAC Name |
2-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPAPZQIBIRPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,3,5,6-tetrafluoro-4-pyridinyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5686365.png)
![9-(morpholin-4-ylcarbonyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686367.png)
![2,2'-[(2,6-difluorobenzyl)imino]diethanol](/img/structure/B5686374.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)


![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)